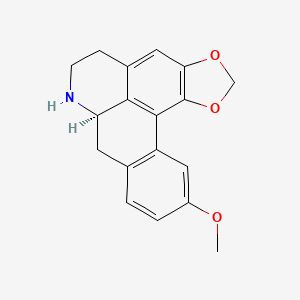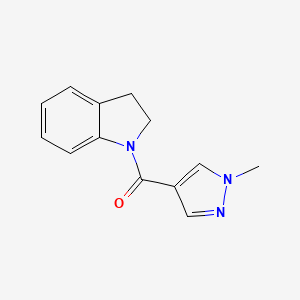
2,3-Dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone is an indolyl carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- 2,3-Dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone and its derivatives have been synthesized and characterized in various studies. For instance, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, a related compound, was synthesized and its structure was confirmed by X-ray diffraction, providing insights into its molecular structure and properties (Cao et al., 2010).
Antimicrobial and Anticancer Properties
- Several studies have investigated the potential antimicrobial and anticancer activities of pyrazole derivatives. For example, compounds containing 1H-pyrazol-5-yl and 1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one moieties were found to exhibit higher anticancer activity compared to reference drugs and demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
Biological and Pharmacological Activities
- Pyrazole derivatives are known for their diverse biological and pharmacological activities. Research into substituted pyrazole compounds revealed moderate antibacterial and antioxidant activities, emphasizing their potential in medicinal chemistry (Lynda, 2021).
Applications in Organic Synthesis
- These compounds are also extensively used in organic synthesis. Their diverse structures and reactivity profiles make them suitable for various synthetic applications, as demonstrated in multiple studies (Harano et al., 2007).
Eigenschaften
Produktname |
2,3-Dihydroindol-1-yl-(1-methyl-4-pyrazolyl)methanone |
|---|---|
Molekularformel |
C13H13N3O |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
2,3-dihydroindol-1-yl-(1-methylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C13H13N3O/c1-15-9-11(8-14-15)13(17)16-7-6-10-4-2-3-5-12(10)16/h2-5,8-9H,6-7H2,1H3 |
InChI-Schlüssel |
PQLLCYOGQUSCOU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C(=O)N2CCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



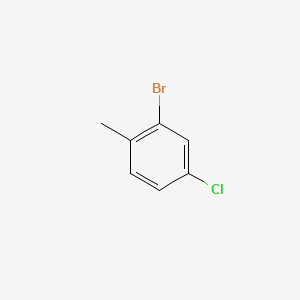
![3-[(2-Chloro-6-fluorophenyl)methylthio]-4-ethyl-5-(2-furanyl)-1,2,4-triazole](/img/structure/B1197615.png)
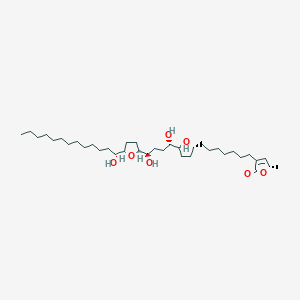
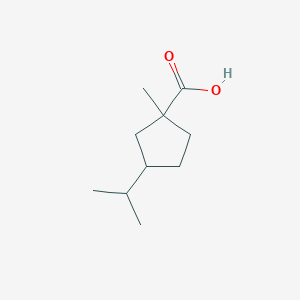
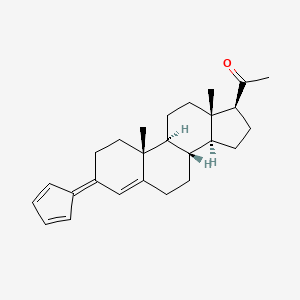
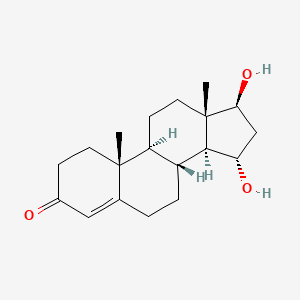
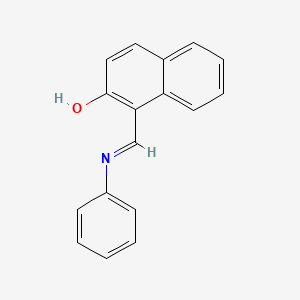

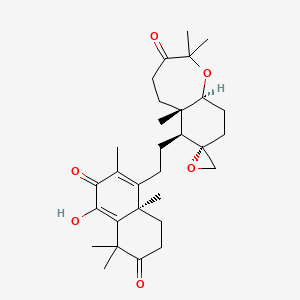
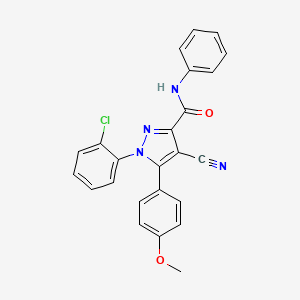
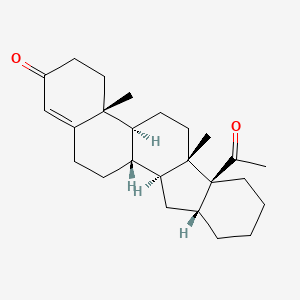
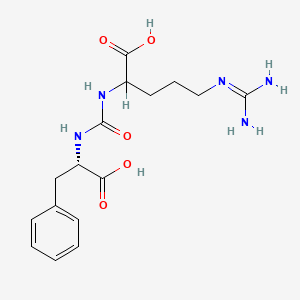
![2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B1197633.png)
